3-(5-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
Description
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Properties
IUPAC Name |
3-[5-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3.C2H2O4/c1-25-23(31)18-8-4-7-17(12-18)22-26-24(32-27-22)19-13-28(14-19)15-21(30)29-11-5-9-16-6-2-3-10-20(16)29;3-1(4)2(5)6/h2-4,6-8,10,12,19H,5,9,11,13-15H2,1H3,(H,25,31);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBDDKUJCWHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)N4CCCC5=CC=CC=C54.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate represents a novel class of bioactive molecules with potential therapeutic applications. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Dihydroquinoline moiety : Known for various biological activities.
- Azetidine ring : Often associated with enhanced biological activity.
- Oxadiazole group : Recognized for potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains:
| Compound | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Acetyl-1,3,4-oxadiazoline | Staphylococcus aureus | 12.5 | |
| 1,3,4-Oxadiazole Derivative | Escherichia coli | 25 |
The presence of the oxadiazole ring is crucial for its antimicrobial efficacy, likely due to its ability to disrupt microbial cell function.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. The target compound's derivatives were tested against various human cell lines:
| Cell Line | Concentration (µM) | Viability (%) | Reference |
|---|---|---|---|
| L929 (mouse fibroblast) | 100 (24h) | 90 | |
| A549 (lung carcinoma) | 50 (48h) | >100 |
These results indicate a favorable cytotoxicity profile, suggesting that the compound may selectively target malignant cells while sparing normal cells.
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzymatic Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors might modulate signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Potential intercalation with DNA could disrupt replication and transcription processes.
Case Studies
Recent studies have highlighted the potential therapeutic applications of similar compounds:
- A study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
- Another investigation into dihydroquinoline derivatives revealed their anticancer properties through apoptosis induction in cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the dihydroquinoline moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the incorporation of the oxadiazole ring enhances the anticancer activity by modulating key signaling pathways involved in tumor growth .
Neuroprotective Effects
The dihydroquinoline structure is associated with neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The presence of multiple heterocycles in the compound may contribute to its antimicrobial activity. Research on related compounds has demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the synthesis and biological evaluation of dihydroquinoline derivatives, highlighting their potential as anticancer agents. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the dihydroquinoline structure can enhance anticancer potency .
Case Study 2: Neuroprotective Screening
In a neurotoxicity evaluation study, compounds similar to the target compound were tested for their neuroprotective effects using in vitro models of neuronal injury. The results showed that these compounds significantly reduced cell death induced by oxidative stress, indicating their potential use in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
